molecular formula C20H21NO4 B6261886 (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid CAS No. 2171164-46-6

(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid

Cat. No.: B6261886
CAS No.: 2171164-46-6
M. Wt: 339.4 g/mol
InChI Key: FJQMOICNHNBVMZ-CYBMUJFWSA-N
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Description

(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid is a chiral compound with significant applications in various scientific fields. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Protected Intermediate: The protected amino acid is then subjected to various reaction conditions to form the desired intermediate. This may involve steps such as esterification, amidation, or other functional group transformations.

    Final Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other functional sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing processes such as protein synthesis and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid: Known for its role in peptide synthesis.

    (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid: Similar structure but with a phenyl group, used in different synthetic applications.

    (3R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-ethylbutanoic acid: Contains an ethyl group, offering different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it an ideal intermediate for peptide synthesis and other complex organic transformations.

Properties

CAS No.

2171164-46-6

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid

InChI

InChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m1/s1

InChI Key

FJQMOICNHNBVMZ-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Purity

94

Origin of Product

United States

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